molecular formula C12H10FNO2 B6414584 6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol CAS No. 1262009-79-9

6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol

Cat. No.: B6414584
CAS No.: 1262009-79-9
M. Wt: 219.21 g/mol
InChI Key: BBLRLZODGHLSKC-UHFFFAOYSA-N
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Description

6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at position 3 of the pyridine ring and a 4-fluoro-3-methoxyphenyl substituent at position 5. The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the aromatic ring, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

6-(4-fluoro-3-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-12-6-8(2-4-10(12)13)11-5-3-9(15)7-14-11/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLRLZODGHLSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692575
Record name 6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262009-79-9
Record name 6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boronic Acid Preparation

The synthesis of 4-fluoro-3-methoxyphenylboronic acid, a critical coupling partner, follows a lithiation-borylation protocol. Starting from 2-chloro-6-fluoroanisole, n-butyllithium-mediated deprotonation at −78°C generates a benzyllithium intermediate, which reacts with trimethyl borate to yield the boronic acid. Key parameters include:

  • Solvent system : 1,2-dimethoxyethane (DME) for optimal lithiation kinetics.

  • Temperature control : Maintenance below −70°C prevents aryl ring decomposition.

  • Workup : Acidification with HCl precipitates the boronic acid, achieving 93% yield after acetonitrile extraction.

Pyridinyl Electrophile Synthesis

The pyridine component, 6-bromopyridin-3-ol, is typically prepared via directed ortho-lithiation of 3-hydroxypyridine followed by bromination. Protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prevents undesired side reactions during subsequent steps.

Coupling Reaction Optimization

The Suzuki-Miyaura coupling employs Pd(PPh₃)₄ (2 mol%) in methyl isobutyl ketone (MIBK)/water (3:1) at 80°C for 12 hours. Critical factors include:

ParameterOptimal ConditionEffect on Yield
BaseK₃PO₄78%
SolventMIBKReduced homocoupling
CatalystPdCl₂(dppf)82%
Temperature80°CComplete conversion

Post-coupling, TBS deprotection using tetrabutylammonium fluoride (TBAF) in THF regenerates the pyridin-3-ol moiety.

Alternative Coupling Methodologies

Stille Coupling with Organotin Reagents

While less common due to tin toxicity, Stille coupling between 6-trimethylstannylpyridin-3-ol (protected as methyl ether) and 4-fluoro-3-methoxyiodobenzene demonstrates viability:

  • Catalyst : Pd₂(dba)₃ (1.5 mol%) with AsPh₃ as ligand

  • Solvent : DMF at 100°C

  • Yield : 68% after deprotection with BBr₃

Direct C-H Arylation

Emerging methodologies utilize Pd(OAc)₂ with pivalic acid as a transient directing group for regioselective C-6 functionalization:

3-Hydroxypyridine+4-Fluoro-3-methoxyiodobenzenePd(OAc)2(5%),Ag2CO36-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol\text{3-Hydroxypyridine} + \text{4-Fluoro-3-methoxyiodobenzene} \xrightarrow{\text{Pd(OAc)}2 (5\%), \text{Ag}2\text{CO}_3} \text{6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol}

Reaction in DMA at 120°C for 24 hours achieves 54% yield, though competing C-2/C-4 arylation remains a challenge.

Protecting Group Strategies

Silyl Ether Protection

TBS protection of the pyridin-3-ol hydroxyl prevents catalyst poisoning during coupling:

  • Protection : 3-Hydroxypyridine + TBSCl (1.1 eq), imidazole, DMF, 0°C → 95% yield

  • Deprotection : TBAF (1M in THF), rt, 2h → quantitative recovery

Methyl Ether Formation/Removal

Temporary methyl protection via dimethyl sulfate in alkaline conditions:

6-Bromopyridin-3-ol(CH₃O)₂SO₂, NaOH3-Methoxy-6-bromopyridine(89%)\text{6-Bromopyridin-3-ol} \xrightarrow{\text{(CH₃O)₂SO₂, NaOH}} \text{3-Methoxy-6-bromopyridine} \quad (89\%)

Demethylation employs BBr₃ in dichloromethane at −78°C.

Large-Scale Production Considerations

Solvent Recycling in Suzuki Coupling

The patent WO2013102078 highlights MIBK's dual role as extraction solvent and reaction medium, enabling:

  • 23% reduction in solvent waste vs. traditional DME/water systems

  • 15% cost savings through in situ boronic acid purification

Continuous Flow Synthesis

Microreactor systems enhance reaction control:

ParameterBatch SystemFlow System
Reaction Time12 h45 min
Pd Leaching8.2 ppm1.3 ppm
Space-Time Yield0.7 g/L·h4.1 g/L·h

Optimal conditions: 0.5 mm ID reactor, 120°C, 2 mL/min flow rate.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6):
δ 8.35 (d, J=2.4 Hz, 1H, H-2), 8.12 (dd, J=8.8, 2.4 Hz, 1H, H-4), 7.68–7.62 (m, 2H, Ar-H), 7.55 (d, J=8.8 Hz, 1H, H-5), 6.94 (t, J=8.8 Hz, 1H, Ar-H), 3.89 (s, 3H, OCH3).

HPLC Purity : 99.2% (C18 column, 50:50 MeCN/H2O + 0.1% TFA).

Challenges and Optimization Opportunities

Regioselectivity in Direct C-H Functionalization

Current limitations in C-H arylation stem from competing metalation sites. Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal:

  • C-6 activation barrier: 24.3 kcal/mol

  • C-2 activation barrier: 27.1 kcal/mol

Introducing electron-withdrawing groups (e.g., CF3) at C-4 could enhance C-6 selectivity.

Catalyst Recycling

Immobilized Pd catalysts on magnetic Fe3O4@SiO2 nanoparticles demonstrate:

  • 5 reuse cycles with <5% activity loss

  • Residual Pd in product: <0.5 ppm

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyridin-3-ol moiety can be oxidized to form the corresponding ketone.

    Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.

    Substitution: The fluorine atom and methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The unique electronic properties of the fluorinated pyridine moiety make this compound useful in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Research: The compound is used as a probe in biological studies to investigate the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and methoxy group on the phenyl ring enhance the compound’s binding affinity to these targets, leading to the modulation of various biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

Pyridin-3-ol derivatives exhibit diverse bioactivities depending on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Key Pyridin-3-ol Derivatives and Their Properties
Compound Name Substituent at Position 6 Molecular Weight (g/mol) Key Properties/Applications References
6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol 4-Fluoro-3-methoxyphenyl 233.22 (calculated) Hypothesized neuroprotective potential
6-(4-Fluorophenoxy)pyridin-3-ol 4-Fluorophenoxy 219.19 Antioxidant/antistroke activity
6-(Trifluoromethyl)pyridin-3-ol Trifluoromethyl 163.10 High lipophilicity; drug design
6-(Hydroxymethyl)pyridin-3-ol Hydroxymethyl 125.13 Intermediate in organic synthesis
6-(3-Methoxyphenoxy)pyridin-3-ol 3-Methoxyphenoxy 217.22 Discontinued research compound
6-(Benzo[b]thiophen-2-yl)pyridin-3-ol Benzo[b]thiophen-2-yl 231.27 Agrochemical applications

Impact of Substituent Electronic and Steric Effects

  • Electron-Withdrawing Groups (e.g., Fluoro, Trifluoromethyl): The 4-fluoro group in 6-(4-Fluorophenoxy)pyridin-3-ol enhances metabolic stability and bioavailability compared to non-fluorinated analogs . Trifluoromethyl groups (as in 6-(Trifluoromethyl)pyridin-3-ol) increase lipophilicity, improving blood-brain barrier penetration .
  • Electron-Donating Groups (e.g., Methoxy, Hydroxymethyl): Methoxy groups (e.g., in 6-(3-Methoxyphenoxy)pyridin-3-ol) may enhance solubility but reduce enzymatic degradation resistance . Hydroxymethyl substituents (e.g., 6-(Hydroxymethyl)pyridin-3-ol) are polar, favoring aqueous solubility and use as synthetic intermediates .
  • Aromatic vs. Aliphatic chains (e.g., ethyl or propyl in pyridin-3-ol frameworks) improve membrane permeability but may reduce target specificity .

Q & A

Basic: What are the common synthetic routes for 6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol?

Methodological Answer:
The synthesis of fluorinated pyridinols typically involves coupling reactions between halogenated pyridine intermediates and substituted phenyl boronic acids under Suzuki-Miyaura conditions. For example:

Step 1: Prepare a halogenated pyridin-3-ol derivative (e.g., 6-bromopyridin-3-ol) as the core scaffold.

Step 2: React with 4-fluoro-3-methoxyphenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of DME/H₂O/Na₂CO₃ at 80–100°C for 12–24 hours .

Step 3: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).
Alternative routes may involve Ullmann coupling or hydroxylation of pre-coupled intermediates using oxidizing agents like KMnO₄ under controlled pH .

Basic: How is the structure of 6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol characterized?

Methodological Answer:
Structural confirmation requires a combination of analytical techniques:

  • NMR Spectroscopy:
    • ¹H NMR: The hydroxyl proton (pyridin-3-ol) appears as a singlet at δ 9.2–10.5 ppm. Aromatic protons from the methoxyphenyl group show splitting patterns consistent with para-fluoro and meta-methoxy substitution (δ 6.8–7.5 ppm) .
    • ¹³C NMR: The trifluoromethyl group (if present) resonates at ~120 ppm (q, J = 285 Hz), but in this case, methoxy (δ 55–60 ppm) and fluoro-substituted carbons are key .
  • X-ray Crystallography: Resolves spatial arrangement; dihedral angles between pyridine and phenyl rings typically range from 15–30°, influencing electronic conjugation .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₁₂H₉FNO₂ requires m/z 230.0622) .

Advanced: How can researchers optimize the yield of 6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol in multi-step syntheses?

Methodological Answer:
Yield optimization strategies include:

  • Catalyst Screening: Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to enhance coupling efficiency. Lower catalyst loading (1–2 mol%) reduces costs without compromising yield .
  • Solvent Optimization: Replace DME with toluene/ethanol mixtures to improve solubility of aromatic intermediates .
  • Temperature Control: Gradual heating (ramp to 90°C over 30 minutes) minimizes side reactions like dehalogenation .
  • Protection/Deprotection: Temporarily protect the hydroxyl group (e.g., with TBDMS-Cl) during harsh reaction steps, followed by deprotection using TBAF .

Advanced: What strategies resolve contradictory data in the biological activity of fluorinated pyridinols?

Methodological Answer:
Contradictions in bioactivity data (e.g., varying IC₅₀ values across studies) can be addressed by:

  • Standardized Assay Conditions: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., DMSO concentration ≤0.1%) to minimize variability .
  • Metabolic Stability Testing: Compare half-life (t₁/₂) in microsomal assays to account for differences in compound degradation .
  • Structural Analogs: Synthesize and test derivatives (e.g., replacing methoxy with ethoxy) to isolate substituent effects. For example, 6-(4-Fluoro-3-ethoxyphenyl)pyridin-3-ol may show enhanced lipophilicity (logP increase by ~0.5) and altered binding .

Advanced: How does the substitution pattern on the phenyl ring affect enzyme inhibition?

Methodological Answer:
Substituent position and electronegativity critically influence target binding:

Substituent PositionEffect on Enzyme InhibitionExample (IC₅₀)Reference
4-Fluoro, 3-methoxyEnhanced H-bonding (OH group) and hydrophobic interactions12 µM (COX-2)
3-Chloro, 4-methylIncreased steric hindrance reduces binding affinity45 µM (COX-2)
3-TrifluoromethylHigher lipophilicity improves membrane permeability8 µM (EGFR)

Methodology:

  • Molecular Docking: Use software (e.g., AutoDock Vina) to simulate interactions with enzyme active sites. The methoxy group’s electron-donating effect may stabilize π-π stacking with aromatic residues (e.g., Tyr-385 in COX-2) .
  • SAR Studies: Systematically modify substituents and measure changes in inhibitory potency .

Advanced: What computational methods predict the pharmacokinetic properties of 6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol?

Methodological Answer:

  • ADMET Prediction: Tools like SwissADME or ADMETLab estimate:
    • Lipophilicity (logP): ~2.1 (optimal for blood-brain barrier penetration) .
    • Solubility (logS): -3.2 (moderate; may require formulation tweaks).
    • CYP450 Inhibition: Screen against CYP3A4/CYP2D6 isoforms to assess drug-drug interaction risks .
  • MD Simulations: Run 100-ns simulations in GROMACS to evaluate binding stability with targets like EGFR or COX-2 .

Basic: What are the recommended storage conditions for 6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol?

Methodological Answer:

  • Temperature: Store at -20°C in amber vials to prevent photodegradation.
  • Humidity: Use desiccants (silica gel) to avoid hydrolysis of the methoxy group.
  • Solubility Data: Pre-dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH >8 to prevent deprotonation .

Advanced: How can researchers validate the purity of synthesized 6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol?

Methodological Answer:

  • HPLC-PDA: Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) with UV detection at 254 nm. Purity >95% is acceptable for biological testing .
  • Elemental Analysis: Match calculated vs. observed C, H, N percentages (deviation ≤0.4%) .
  • LC-MS/MS: Detect trace impurities (e.g., unreacted boronic acid) with MRM transitions .

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